molecular formula C20H15Cl2N3O3 B2947793 N-(4-carbamoylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-80-1

N-(4-carbamoylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer: B2947793
CAS-Nummer: 941910-80-1
Molekulargewicht: 416.26
InChI-Schlüssel: BYZHRVHFNBYJOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2-oxo-1,2-dihydropyridine core with a 3-carboxamide group. The carboxamide nitrogen is substituted with a 4-carbamoylphenyl group, while the pyridine nitrogen at position 1 bears a 2,4-dichlorobenzyl moiety.

Eigenschaften

IUPAC Name

N-(4-carbamoylphenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3/c21-14-6-3-13(17(22)10-14)11-25-9-1-2-16(20(25)28)19(27)24-15-7-4-12(5-8-15)18(23)26/h1-10H,11H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZHRVHFNBYJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-carbamoylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with various substituents that enhance its biological profile. The molecular structure can be represented as follows:

ComponentStructure
IUPAC NameN-(4-carbamoylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Molecular FormulaC18_{18}H16_{16}Cl2_{2}N2_{2}O3_{3}
Molecular Weight368.24 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can interact with various cellular receptors, potentially modulating their activity and influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities, making it a candidate for further therapeutic exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance, compounds with structural similarities have shown effectiveness against various cancer cell lines:

  • SW480 and HCT116 Cell Lines : Compounds similar to N-(4-carbamoylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide were tested and demonstrated IC50_{50} values indicating potent inhibition of cell proliferation in these colorectal cancer models .

Antimicrobial Activity

Research has also pointed towards the antimicrobial properties of related structures. The presence of the dichlorobenzyl moiety is believed to enhance the interaction with bacterial membranes, leading to increased efficacy against certain pathogens.

Case Study 1: Anticancer Efficacy

In a study involving a series of pyridine derivatives, one compound demonstrated significant inhibition of cancer cell growth with an IC50_{50} value lower than 0.12 μM against HCT116 cells. The mechanism involved the suppression of Wnt-dependent transcription pathways .

Case Study 2: Antimicrobial Testing

A related compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The structure-activity relationship indicated that modifications on the phenyl rings could further enhance antimicrobial potency.

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide moiety in the target compound can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :
    Reaction with concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C) yields the corresponding carboxylic acid.
    Reaction :
    RCONH2+H2OH+RCOOH+NH3\text{RCONH}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RCOOH}+\text{NH}_3
    This is supported by studies on structurally similar dihydropyridine carboxamides .

  • Basic Hydrolysis :
    NaOH or KOH in aqueous ethanol at reflux converts the amide to a carboxylate salt.
    Reaction :
    RCONH2+OHRCOO+NH3\text{RCONH}_2+\text{OH}^-\rightarrow \text{RCOO}^-+\text{NH}_3

Substitution Reactions at the Dichlorobenzyl Group

The 2,4-dichlorobenzyl substituent is susceptible to nucleophilic aromatic substitution (NAS) due to electron-withdrawing chlorine atoms. For instance:

  • Chlorine Displacement :
    Reaction with amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) at 120°C replaces chlorine atoms with amine groups .
    Example :
    Ar Cl+H2N RAr NHR+HCl\text{Ar Cl}+\text{H}_2\text{N R}\rightarrow \text{Ar NHR}+\text{HCl}

  • Catalytic Coupling :
    Palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) with boronic acids introduces aryl/heteroaryl groups at the chlorine positions.

Oxidation of the Dihydropyridinone Ring

The 1,2-dihydropyridin-2-one core can undergo oxidation to form pyridine derivatives. For example:

  • Oxidation with KMnO₄ :
    In acidic conditions, the dihydropyridinone ring is oxidized to a pyridine-2,3-dione structure .
    Reaction :
    DihydropyridinoneKMnO4/H+Pyridinedione\text{Dihydropyridinone}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Pyridinedione}

Functionalization via Amide Coupling

The carboxamide group can participate in coupling reactions to form urea or thiourea derivatives:

  • EDC/HOBt-Mediated Coupling :
    Reaction with primary amines in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) forms urea linkages .
    Example :
    RCONH2+R NH2EDC HOBtRCONHR \text{RCONH}_2+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{RCONHR }

Reduction of the Dihydropyridinone Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the double bond in the dihydropyridinone ring, yielding a tetrahydropyridine derivative .
Reaction :
DihydropyridinoneH2/PdTetrahydropyridine\text{Dihydropyridinone}\xrightarrow{\text{H}_2/\text{Pd}}\text{Tetrahydropyridine}

Halogenation Reactions

Electrophilic halogenation (e.g., bromination) occurs at electron-rich positions of the aromatic rings:

  • Bromination :
    Using Br₂ in acetic acid introduces bromine atoms at the para position of the carbamoylphenyl group.

Photochemical Reactions

The dichlorobenzyl group undergoes photodechlorination under UV light (λ = 254 nm) in the presence of a photosensitizer (e.g., TiO₂), producing mono- or non-chlorinated products.

Complexation with Metal Ions

The carboxamide and pyridinone moieties act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Stability constants for these complexes have been calculated via potentiometric titration .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Benzyl Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 2,4-dichloro 4-carbamoyl C₂₀H₁₄Cl₂N₃O₃ ~419.25 Reference standard for comparison
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro-6-fluoro 4-acetyl C₂₂H₁₇ClFN₂O₃ 418.8 Acetyl vs. carbamoyl; fluorinated benzyl
1-(4-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide 4-chloro 4-sulfamoyl C₁₉H₁₆ClN₃O₄S 417.9 Sulfamoyl vs. carbamoyl; monochloro benzyl
N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro 4-chloro-3-nitro C₁₉H₁₃Cl₂N₃O₄ 418.2 Nitro group; ortho-chloro benzyl
  • Lipophilicity: The 2,4-dichlorobenzyl group in the target compound likely increases logP compared to mono-chloro or fluorinated analogs, affecting bioavailability .

Key Differentiators and Implications

  • Selectivity: The 2,4-dichlorobenzyl group may confer higher selectivity for targets with large hydrophobic binding sites compared to mono-chloro or fluorinated analogs .
  • Metabolic Stability : Nitro groups (e.g., in ’s analog) are prone to reduction, whereas the carbamoyl group in the target compound may improve metabolic stability .

Q & A

Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step protocol involving: (i) Condensation of 2,4-dichlorobenzylamine with a pyridine-3-carboxylic acid derivative under reflux in anhydrous DMF. (ii) Coupling with 4-carbamoylaniline using EDC/HOBt as coupling agents in dichloromethane. (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
  • Critical Note : Monitor reaction progress using TLC and confirm final structure via 1H^1H-NMR (e.g., aromatic proton integration) and HRMS .

Q. How can researchers validate the target engagement of this compound in kinase inhibition assays?

  • Methodology : Use in vitro kinase profiling against a panel of 50+ kinases (e.g., Met, Axl, Tyro3) at 1 µM ATP concentration.
  • Protocol :
    (i) Pre-incubate the compound with recombinant kinases for 30 minutes.
    (ii) Add ATP and substrate (e.g., poly-EY for tyrosine kinases).
    (iii) Quantify inhibition via ADP-Glo™ luminescence.
  • Data Interpretation : IC50_{50} values <100 nM for Met kinase suggest high potency. Cross-validate using cellular phosphorylation assays (e.g., Western blot for p-Met in HGF-stimulated HUVECs) .

Advanced Research Questions

Q. How does the 2,4-dichlorobenzyl substituent influence selectivity across the Met kinase superfamily?

  • Methodology : Perform molecular docking (e.g., Schrödinger Suite) using Met kinase crystal structures (PDB: 3LQ8).
  • Key Findings : The dichlorobenzyl group occupies a hydrophobic pocket near the ATP-binding site, reducing off-target interactions with VEGFR2 or FGFR1.
  • Experimental Validation : Compare selectivity profiles of analogs with/without this substituent using kinome-wide screening (DiscoverX KinomeScan) .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

  • Case Example : If in vitro IC50_{50} is 20 nM but in vivo tumor growth inhibition (TGI) is <50% at 50 mg/kg: (i) Assess bioavailability via pharmacokinetic studies (plasma AUC, Cmax_{max}). (ii) Evaluate metabolite stability using liver microsomes (e.g., human CYP3A4/5 isoforms). (iii) Optimize dosing regimen (e.g., BID administration) to maintain trough concentrations above IC90_{90} .

Q. How can researchers differentiate apoptosis induction from off-target necroptosis in cellular models?

  • Methodology : (i) Treat cells with the compound ± pan-caspase inhibitor (Z-VAD-FMK). (ii) Measure viability via Annexin V/PI flow cytometry. (iii) Confirm necroptosis exclusion using MLKL knockout cells or RIP1 kinase inhibitors (e.g., Necrostatin-1) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.